![molecular formula C8H4Cl2F2O3 B1448692 2,3-Dichloro-4-(difluoromethoxy)benzoic acid CAS No. 1807058-79-2](/img/structure/B1448692.png)
2,3-Dichloro-4-(difluoromethoxy)benzoic acid
Übersicht
Beschreibung
2,3-Dichloro-4-(difluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4Cl2F2O3 and its molecular weight is 257.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,3-Dichloro-4-(difluoromethoxy)benzoic acid (referred to as DCB) is a compound that has garnered attention for its potential biological activities, particularly in the context of pulmonary diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
DCB has the following chemical properties:
- Molecular Formula : CHClFO
- Molecular Weight : 305.09 g/mol
The biological activity of DCB is primarily associated with its ability to modulate signaling pathways involved in inflammation and fibrosis. Specifically, it has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT) and subsequent fibrotic processes in lung tissues.
Key Mechanisms:
- Inhibition of EMT : DCB treatment significantly reduces the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I while increasing E-cadherin levels in A549 lung epithelial cells .
- Reduction of Smad2/3 Phosphorylation : The compound effectively decreases the phosphorylation levels of Smad2/3, key mediators in the TGF-β signaling pathway .
Study 1: In Vitro Effects on A549 Cells
A study investigated the effects of DCB on A549 cells stimulated with TGF-β1 to induce EMT. The results indicated that DCB treatment led to:
- Decreased expression of α-SMA and vimentin.
- Increased expression of E-cadherin.
- Reduced collagen deposition.
This suggests that DCB may serve as a therapeutic agent for preventing or treating pulmonary fibrosis by targeting EMT .
Study 2: In Vivo Effects in Rat Models
In a rat model of bleomycin-induced pulmonary fibrosis, DCB was administered via tracheal instillation. The findings included:
- Improved lung function.
- Significant reduction in lung inflammation and fibrosis.
- Decreased collagen deposition and expression of fibrotic markers.
These results highlight the potential of DCB as a candidate for therapeutic intervention in idiopathic pulmonary fibrosis (IPF) .
Data Table: Summary of Biological Activities
Biological Activity | In Vitro Results | In Vivo Results |
---|---|---|
EMT Inhibition | Decreased α-SMA, vimentin; increased E-cadherin | Improved lung function; reduced fibrosis |
TGF-β1 Pathway Modulation | Reduced Smad2/3 phosphorylation | Decreased collagen deposition |
Anti-inflammatory Effects | Suppressed inflammatory markers | Reduced lung inflammation |
Eigenschaften
IUPAC Name |
2,3-dichloro-4-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-5-3(7(13)14)1-2-4(6(5)10)15-8(11)12/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJUVHJNRETPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.